molecular formula C12H18IN3O2 B12976026 tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B12976026
M. Wt: 363.19 g/mol
InChI Key: KLMZJTIYFIDGFW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core substituted with a tert-butyl carbamate group at the 1-position and a 5-iodo-1H-pyrazol-3-yl moiety at the 3-position. Its molecular formula is C₁₂H₁₇IN₃O₂, with a molecular weight of 374.19 g/mol. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly for constructing bioactive molecules via cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive iodine atom on the pyrazole ring .

Properties

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

IUPAC Name

tert-butyl 3-(3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-5-4-8(7-16)9-6-10(13)15-14-9/h6,8H,4-5,7H2,1-3H3,(H,14,15)

InChI Key

KLMZJTIYFIDGFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the introduction of the iodine atom. The pyrrolidine ring is then attached, and the tert-butyl ester group is introduced to protect the carboxylate functionality. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of the pyrazole and pyrrolidine rings often plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Substitutions

Compounds sharing the pyrrolidine-1-carboxylate scaffold but differing in pyrazole substituents include:

Compound Name Substituent (Pyrazole Position) Molecular Weight (g/mol) Key Applications/Reactivity
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate 4-Bromo 316.19 Suzuki coupling; bromine facilitates cross-coupling
tert-Butyl 3-(1-aminoethyl)pyrrolidine-1-carboxylate Aminoethyl 242.30 Peptide mimetics; chiral building block
tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate 4-Amino 252.29 Bioactive scaffold for kinase inhibitors

Key Differences :

  • Steric Effects : Bulky tert-butyl groups in all analogues enhance solubility in organic solvents but may limit steric accessibility in binding interactions .
Analogues with Pyridine or Triazole Substitutions

Compounds with alternative heterocycles appended to the pyrrolidine core:

Compound Name Heterocycle Molecular Weight (g/mol) Notable Features
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine (methoxy, bromo) 387.27 Halogenated pyridine for SNAr reactions
tert-Butyl 3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate Triazole (fluorophenyl) 579.34 Antifungal/antibacterial activity
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Pyrazolo-pyridine 309.35 CNS drug candidate; hydroxyl for derivatization

Key Differences :

  • Biological Activity : Triazole-fluorophenyl derivatives show enhanced antimicrobial activity compared to pyrazole-iodo analogues, likely due to increased lipophilicity .

Biological Activity

tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a pyrazole moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

C11H14N2O2I\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_2\text{I}

Molecular Weight: Approximately 304.15 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including protein kinases. These interactions can lead to the inhibition of specific signaling pathways that are crucial for cellular functions.

Targeted Pathways

  • Protein Kinase Inhibition: The compound has been shown to selectively inhibit certain protein kinases, which play a critical role in cell proliferation and survival.
  • Cell Signaling Modulation: By affecting phosphorylation processes, the compound influences various signaling cascades involved in tumor growth and metastasis.

Biological Activity

Research indicates that compounds containing both pyrazole and pyrrolidine structures exhibit a range of biological activities, including:

  • Antitumor Activity: Preliminary studies suggest that this compound may possess antitumor properties, potentially through the inhibition of cancer cell proliferation.
  • Neuroprotective Effects: The compound's structure suggests possible neuroprotective effects, warranting further investigation into its efficacy in treating neurological disorders.
  • Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation, which could have implications for treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

StudyFindings
Study A Demonstrated selective inhibition of Aurora kinases by related pyrazole compounds, suggesting similar mechanisms may apply to this compound.
Study B Investigated the structural preferences of pyrazoles; findings indicate that modifications at the 5-position can enhance biological activity.
Study C Reported on the synthesis and characterization of pyrazole derivatives with significant antitumor activity in vitro.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:

  • Absorption: The compound's lipophilicity may influence its absorption characteristics.
  • Metabolism: Initial studies suggest that metabolic stability is favorable, with limited degradation in liver microsomes.
  • Excretion: Further research is needed to elucidate excretion pathways and half-life.

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